Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-
Description
The compound 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine (CAS: 124444-76-4) is a piperazine derivative featuring a 2-ethoxyphenyl group at the 1-position and a 3-pyridinylcarbonyl moiety at the 4-position of the piperazine ring . Its molecular formula is C₁₈H₂₁N₃O₂, with a molecular weight of 311.38 g/mol. The ethoxy group at the ortho position of the phenyl ring and the pyridine carbonyl substituent contribute to its unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity. This structural framework is common in neuropharmacological agents, particularly those targeting dopamine and serotonin receptors .
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-23-17-8-4-3-7-16(17)20-10-12-21(13-11-20)18(22)15-6-5-9-19-14-15/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQGKVVGWVILKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154383 | |
| Record name | Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124444-76-4 | |
| Record name | Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an ethoxyphenyl halide in the presence of a base.
Introduction of Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with a pyridinylcarbonyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The pyridinylcarbonyl group in the compound is susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the amide bond, yielding 3-pyridinecarboxylic acid and 1-(2-ethoxyphenyl)piperazine.
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Reagents : Concentrated HCl or H₂SO₄ (acidic hydrolysis), NaOH (alkaline hydrolysis).
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Conditions : Elevated temperatures (80–100°C) for 6–12 hours.
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Mechanism : Acidic conditions protonate the carbonyl oxygen, making the amide bond more electrophilic for nucleophilic attack by water. Alkaline hydrolysis involves hydroxide ion attack.
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Reference : Similar hydrolysis pathways are observed in structurally related piperazine derivatives.
Reduction of the Amide Group
The carbonyl group in the pyridinylcarbonyl moiety can be reduced to a methylene group (–CH₂–) using strong reducing agents.
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Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
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Conditions : Reflux under inert atmosphere (argon/nitrogen) for 4–8 hours.
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Product : 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine.
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Yield : ~70–85% (extrapolated from analogous reductions).
Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring
The ethoxyphenyl group undergoes electrophilic substitution due to the electron-donating ethoxy (–OCH₂CH₃) group, which activates the aromatic ring.
| Reaction Type | Reagents | Position Selectivity | Product Example |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to ethoxy group | 1-(4-nitro-2-ethoxyphenyl) derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para | Halo-substituted derivatives |
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Mechanism : The ethoxy group directs electrophiles to the ortho and para positions via resonance and inductive effects.
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Reference : General reactivity of ethoxy-substituted aromatics .
Ether Cleavage (Demethylation)
The ethoxy group can be cleaved to a hydroxyl group under acidic conditions, generating a phenol derivative.
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Reagents : 48% HBr in acetic acid.
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Conditions : Reflux at 120°C for 6–8 hours.
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Product : 1-(2-hydroxyphenyl)-4-(3-pyridinylcarbonyl)piperazine.
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Application : Facilitates further functionalization of the aromatic ring.
Metal Complexation via Pyridine Nitrogen
The pyridine nitrogen acts as a Lewis base, coordinating with transition metals to form stable complexes.
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| CuCl₂ | Aqueous ethanol, RT | [Cu(C₁₈H₂₁N₃O₂)Cl₂] |
| Fe(NO₃)₃ | Methanol, 60°C | Octahedral Fe(III) complex |
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Significance : Enhances catalytic or biological activity in coordination chemistry.
Nucleophilic Substitution on the Pyridine Ring
The pyridine ring can undergo nucleophilic substitution under high-temperature conditions, particularly at electron-deficient positions.
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Reagents : NH₃ (ammoniation), K₂CO₃.
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Conditions : 150°C in DMF for 12 hours.
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Product : Amino-substituted pyridinyl derivatives.
Oxidation of the Piperazine Ring
Under strong oxidizing conditions, the piperazine ring may undergo degradation.
Scientific Research Applications
Structural Overview
- Molecular Formula : C18H21N3O2
- SMILES : CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3
- InChIKey : ZLSAFQHNHUXRAB-UHFFFAOYSA-N
This compound features a piperazine core substituted with an ethoxyphenyl group and a pyridinylcarbonyl moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For example, compounds similar to Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- have been evaluated against various cancer cell lines:
- Mechanism of Action : These compounds often act by inhibiting critical protein-protein interactions involved in cancer cell proliferation and survival.
- Case Study : A study highlighted the effectiveness of piperazine derivatives against colon (HT29) and ovarian (A2780) cancer cell lines, showcasing their potential as therapeutic agents in oncology .
Antimicrobial Properties
Piperazine derivatives are also being explored for their antimicrobial activities. The incorporation of various substituents can enhance their efficacy against bacterial strains.
- Research Findings : Compounds with piperazine structures have shown activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis . The structural modifications in these compounds can lead to improved potency and selectivity.
Neurological Applications
The piperazine scaffold is known for its role in neuropharmacology. Derivatives of piperazine are being investigated for their effects on neurotransmitter receptors.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Piperazine Derivatives
The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Differences in Pharmacological Activity
Dopamine Receptor Selectivity :
- The target compound shares structural similarities with D-16120 , which exhibits a high hD3/hD2 binding ratio (90:1) but retains D2 antagonism in vivo . In contrast, SA4503 lacks dopamine activity, instead targeting sigma-1 receptors .
- Substitution at the 1-position (e.g., 2-ethoxy vs. 3-ethoxy) may influence receptor cross-reactivity. For instance, 2-ethoxy derivatives show stronger CNS activity compared to 3-ethoxy isomers .
Serotonin Receptor Affinity :
Antimicrobial vs. Neuroactive Profiles :
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, antidepressant, and antitubercular properties. This article focuses on the biological activity of the compound Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- , examining its structural characteristics, synthesis, and various biological evaluations.
Structural Characteristics
The molecular formula of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is , with a complex structure that includes a piperazine ring connected to a pyridine and an ethoxyphenyl moiety. The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES : CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3
- InChIKey : ZLSAFQHNHUXRAB-UHFFFAOYSA-N
Synthesis and Derivatives
Recent studies have focused on the synthesis of various piperazine derivatives for enhanced biological activity. For instance, a series of substituted piperazine derivatives were designed and synthesized, demonstrating promising antitubercular activity against Mycobacterium tuberculosis . The incorporation of different functional groups has been shown to significantly influence the biological properties of these compounds.
Antitubercular Activity
One notable area of research involves the evaluation of piperazine derivatives for their antitubercular properties. A study highlighted that several piperazine-based compounds exhibited strong inhibitory effects against Mycobacterium tuberculosis H37Ra. Among these derivatives, specific compounds showed synergistic effects when combined with established antitubercular drugs .
Anticancer Properties
Piperazine derivatives have also been investigated for their anticancer potential. A compound similar in structure demonstrated broad-spectrum cell inhibition across various human cancer cell lines, with growth reductions ranging from -85.67% to -41.54% . This suggests that the piperazine scaffold may be crucial in developing novel anticancer agents.
Antidepressant Effects
The antidepressant activity of piperazine derivatives has been explored through various pharmacological tests. For example, compounds with piperazine structures have shown significant binding affinity for serotonin receptors (5-HT), which are critical in mood regulation . The forced swimming test (FST) and tail suspension test (TST) are commonly used to evaluate the antidepressant effects of these compounds in animal models.
Research Findings Summary
The following table summarizes key findings related to the biological activities of Piperazine derivatives:
| Activity Type | Compound/Study | Biological Effect |
|---|---|---|
| Antitubercular | Piperazine derivatives | Strong inhibition against M. tuberculosis |
| Anticancer | Compound similar to target | Growth reduction in cancer cell lines |
| Antidepressant | Piperazine-based compounds | Significant binding to 5-HT receptors |
Case Studies
- Antitubercular Evaluation : A study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds demonstrated significant synergistic effects with existing drugs, indicating potential for combination therapy .
- Anticancer Screening : Another investigation reported that certain piperazine analogs showed promising cytotoxicity against multiple human cancer cell lines, suggesting their viability as lead compounds in cancer therapy .
- Antidepressant Mechanisms : Research on antidepressant activity revealed that specific piperazine derivatives could enhance serotonin levels in the brain, providing insights into their mechanism of action .
Q & A
Basic: What are the optimal synthetic routes for synthesizing 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine?
Methodological Answer:
The synthesis of aryl-substituted piperazines often employs the Prelog method, which involves reacting 1-arylpiperazines with epoxides or acylating agents. For 1-(2-ethoxyphenyl)piperazine precursors, the Prelog method uses palladium-catalyzed hydrogenation of 4-(4-methoxyphenyl)piperazine derivatives, followed by deprotection of the phenol group using hydrobromic acid . Subsequent acylation with 3-pyridinylcarbonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) yields the target compound. Key steps include:
- Protection/deprotection strategies for hydroxyl/ethoxy groups.
- Coupling reagents like EDC/HOAt for amide bond formation .
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) .
Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?
Methodological Answer:
- Spectroscopic characterization :
- ¹H/¹³C NMR to confirm substituent positions on the piperazine ring and aromatic systems (e.g., ethoxyphenyl proton splitting patterns) .
- FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and pyridine ring vibrations .
- Purity assessment :
- HPLC-UV/ELSD with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <1% .
- Elemental analysis (C, H, N) to validate empirical formula .
Advanced: How do structural modifications (e.g., substituents on the phenyl or pyridine rings) influence dopamine receptor affinity and selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., ethoxy) on the phenyl ring enhance D3 receptor binding, while pyridinylcarbonyl groups improve selectivity over D2 receptors. For example:
- Molecular docking using D3 receptor crystal structures (PDB: 3PBL) can predict substituent effects on binding pocket interactions .
Advanced: How can researchers resolve discrepancies between in vitro receptor affinity and in vivo pharmacological activity?
Methodological Answer:
- Pharmacokinetic profiling :
- Metabolite identification : LC-MS/MS to detect active metabolites with unintended receptor interactions .
- Dose-response studies : In vivo models (e.g., apomorphine-induced climbing in mice) at varying doses clarify receptor engagement thresholds .
Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
Methodological Answer:
- Locomotor activity assays : Dose-dependent suppression of basal locomotion in mice (2.5–5 mg/kg, i.p.) indicates CNS activity .
- Prolactin elevation : Serum prolactin levels in rats (10 mg/kg) confirm D2 receptor antagonism .
- Thermoregulation tests : Antagonism of 7-OH-DPAT-induced hypothermia validates D3 receptor blockade .
- Behavioral paradigms : Self-administration models (e.g., conditioned place preference) for addiction-related D3 effects .
Advanced: What computational strategies are employed to optimize piperazine derivatives for target selectivity?
Methodological Answer:
- Molecular dynamics simulations : Compare binding stability in D3 vs. D2 receptors (e.g., RMSD <2 Å over 100 ns trajectories) .
- Free energy perturbation (FEP) : Quantify substituent contributions (e.g., ethoxy vs. methoxy) to binding energy (ΔΔG) .
- Pharmacophore modeling : Align pyridinylcarbonyl and ethoxyphenyl moieties with known D3 pharmacophores .
Advanced: How can metabolic stability and toxicity risks be evaluated during preclinical development?
Methodological Answer:
- In vitro ADME assays :
- Microsomal stability (human/rat liver microsomes, NADPH cofactor) to estimate half-life (t₁/₂) .
- CYP inhibition screening (e.g., CYP3A4/2D6) to predict drug-drug interactions .
- Toxicity endpoints :
- Ames test for mutagenicity (S. typhimurium strains TA98/TA100) .
- hERG channel binding (patch-clamp assays) to assess cardiac liability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
